molecular formula C10H13ClIN3O B2712017 (S)-4-(2-氯-6-(碘甲基)嘧啶-4-基)-3-甲基吗啉 CAS No. 1009628-22-1

(S)-4-(2-氯-6-(碘甲基)嘧啶-4-基)-3-甲基吗啉

货号: B2712017
CAS 编号: 1009628-22-1
分子量: 353.59
InChI 键: XCOOZBOFPOZBFU-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine is a useful research compound. Its molecular formula is C10H13ClIN3O and its molecular weight is 353.59. The purity is usually 95%.
BenchChem offers high-quality (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-YL)-3-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化学与化合物合成

杂环化学的研究,特别是涉及嘧啶衍生物的研究,一直备受关注,因为它们在药物和材料科学中具有潜在的应用。例如,研究人员合成了各种嘧啶衍生物并对其进行了表征,考察了它们的性质和反应性,以期在药物开发和有机合成中作为中间体应用 (Schmidt et al., 1997; Xiao-Bao Chen & De-Qing Shi, 2008)。这些研究有助于理解嘧啶环上的特定取代基(如氯基和碘基)如何影响这些化合物的化学行为。

抗菌和抗真菌应用

某些嘧啶衍生物因其生物活性(包括抗菌和抗真菌特性)而受到研究。研究表明,以氯代吡啶为起始原料合成与噻吩环稠合的嘧啶酮和恶嗪酮,这些化合物具有显着的抗菌和抗真菌活性,与已知的抗生素相当 (A. Hossan et al., 2012)。这些发现表明,嘧啶衍生物(特别是那些具有特定卤代取代基的衍生物)可能在新型抗菌剂的开发中具有价值。

材料科学与超分子化学

在材料科学和超分子化学中,嘧啶衍生物因其形成特定分子结构和相互作用的能力而受到探索。研究重点在于合成稳定的甜菜碱嘧啶胺及其在形成自互补分子结构中的潜力,这对于开发具有特定电子和光学性质的新材料很有意义 (A. Schmidt, 2002)。对嘧啶衍生物超分子方面的研究突出了它们的用途广泛性及其在先进材料设计中的潜在应用。

属性

IUPAC Name

(3S)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOOZBOFPOZBFU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)CI)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。